Cas no 1588441-27-3 (4-Methyl-6-nitroindoline)

4-Methyl-6-nitroindoline structure
4-Methyl-6-nitroindoline structure
Product Name:4-Methyl-6-nitroindoline
CAS No:1588441-27-3
MF:C9H10N2O2
MW:178.187901973724
MDL:MFCD26743708
CID:2094564
Update Time:2025-07-18

4-Methyl-6-nitroindoline Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-6-nitroindoline
    • AK136100
    • 4-methyl-6-nitro-2,3-dihydro-1H-indole
    • FCH2480353
    • AX8257545
    • ST2418480
    • MDL: MFCD26743708
    • Inchi: 1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3
    • InChI Key: OTFXHUNYBBEOEL-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C)C2=C(C=1)NCC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Topological Polar Surface Area: 57.8

4-Methyl-6-nitroindoline Security Information

4-Methyl-6-nitroindoline Pricemore >>

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Additional information on 4-Methyl-6-nitroindoline

4-Methyl-6-nitroindoline (CAS No. 1588441-27-3): A Comprehensive Overview

4-Methyl-6-nitroindoline, identified by its Chemical Abstracts Service (CAS) number CAS No. 1588441-27-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its indoline core structure modified with a methyl group at the 4-position and a nitro group at the 6-position, exhibits unique chemical and physical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The structural motif of 4-Methyl-6-nitroindoline positions it as a versatile building block for the development of novel therapeutic agents. Its indoline scaffold is commonly found in numerous pharmacologically relevant compounds, including those targeting neurological disorders, infectious diseases, and cancer. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications.

In recent years, research into 4-Methyl-6-nitroindoline has been driven by its potential as a precursor in the synthesis of small-molecule inhibitors. For instance, studies have explored its utility in generating derivatives that interact with biological targets such as kinases and transcription factors. The nitro group, in particular, serves as a reactive handle that can be converted into more complex functional groups through reduction or diazotization reactions, facilitating the construction of intricate molecular architectures.

The pharmaceutical industry has shown particular interest in 4-Methyl-6-nitroindoline due to its role in developing treatments for chronic diseases. Researchers have investigated its derivatives as potential candidates for antiviral and anti-inflammatory drugs. The methyl group at the 4-position of the indoline ring contributes to the compound's lipophilicity, which is often a desirable trait for oral bioavailability. Additionally, the nitro group can be strategically positioned to modulate binding affinity and selectivity against biological targets.

Advances in synthetic methodologies have further enhanced the accessibility of 4-Methyl-6-nitroindoline, allowing for scalable production and customization. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have enabled efficient construction of its framework. These innovations have not only improved yield but also reduced reaction times, making it more feasible for industrial applications.

The materials science sector has also leveraged 4-Methyl-6-nitroindoline for developing advanced polymers and functional materials. Its aromatic nature and ability to undergo polymerization reactions make it a candidate for creating high-performance plastics with tailored mechanical and thermal properties. Additionally, derivatives of this compound have been explored for their potential use in organic electronics, where their electron-deficient structure could contribute to improved charge transport capabilities.

The biological activity of 4-Methyl-6-nitroindoline has been further elucidated through computational modeling and structural biology studies. These investigations have provided insights into how modifications at the 4- and 6-positions influence interactions with biological macromolecules. Such knowledge is crucial for designing next-generation drugs with enhanced efficacy and reduced side effects.

In conclusion, 4-Methyl-6-nitroindoline (CAS No. 1588441-27-3) represents a promising compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovative drug design and material development. As research continues to uncover new synthetic routes and biological functions, this compound is poised to remain a key player in advancing scientific and technological progress.

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